1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Beschreibung
The compound 1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one features a complex structure integrating multiple pharmacophores. Its core consists of a piperazine ring linked via a but-2-yn-1-yl group to a piperidine moiety substituted with a 1,3-thiazol-2-yl group. Structural analysis suggests its design aligns with arylpiperazine derivatives, which are often explored for receptor modulation (e.g., serotonin or dopamine receptors) due to their conformational flexibility and heterocyclic diversity .
Eigenschaften
IUPAC Name |
1-[4-[4-[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-16(23)21-12-10-20(11-13-21)7-2-3-14-24-17-4-8-22(9-5-17)18-19-6-15-25-18/h6,15,17H,4-5,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTTYCAIAIYLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs from the provided evidence (primarily –5) share core motifs such as piperazine/piperidine rings, heterocyclic substituents, and ketone or alkyne linkers. Below is a comparative analysis based on molecular features:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Heterocyclic Diversity: The target compound employs a 1,3-thiazole group, which contrasts with thiophene (e.g., MK38, MK70) or pyridine (MK45). Thiazole’s nitrogen and sulfur atoms may improve binding specificity to enzymes or receptors compared to sulfur-only thiophene analogs .
Linker Chemistry :
- The but-2-yn-1-yl linker in the target compound introduces rigidity due to the alkyne bond, which may restrict conformational flexibility compared to the butan-1-one linkers in MK45 and MK36. This could enhance selectivity but reduce metabolic stability .
- Clarke’s compound uses a propan-2-ol linker, likely improving aqueous solubility but increasing susceptibility to oxidation .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in MK70, trifluoromethyl in MK45) are common in arylpiperazines to modulate electronic properties and receptor affinity. The methoxy group in Clarke’s compound could enhance blood-brain barrier penetration, a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
